molecular formula C12H20Cl2N2 B1486133 N-(4-Azepanyl)-N-phenylamine dihydrochloride CAS No. 2203716-42-9

N-(4-Azepanyl)-N-phenylamine dihydrochloride

Cat. No.: B1486133
CAS No.: 2203716-42-9
M. Wt: 263.2 g/mol
InChI Key: LJWTYJQTMTXUDC-UHFFFAOYSA-N
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Description

N-(4-Azepanyl)-N-phenylamine dihydrochloride is a chemical compound offered for research and development purposes. Its structure, which incorporates a nitrogen-containing seven-membered azepane ring linked to a phenylamine group, suggests its potential utility as a building block or intermediate in medicinal chemistry and drug discovery . Compounds featuring secondary amine functional groups and aromatic systems are frequently investigated for their biological activities and are common scaffolds in the design of molecules that interact with the central nervous system . Researchers may find value in this dihydrochloride salt for synthesizing novel compounds for screening or for structure-activity relationship (SAR) studies, particularly in the development of potential therapeutic agents . The physicochemical properties, mechanism of action, and specific biological profile of this compound are areas for scientific investigation. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications, or for personal use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

N-phenylazepan-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.2ClH/c1-2-5-11(6-3-1)14-12-7-4-9-13-10-8-12;;/h1-3,5-6,12-14H,4,7-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJWTYJQTMTXUDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCNC1)NC2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-Azepanyl)-N-phenylamine dihydrochloride, also referred to as 2-(1-Azepanyl)phenyl]amine dihydrochloride , is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including structural characteristics, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Azepane Ring : A seven-membered nitrogen-containing ring that contributes to the compound's unique pharmacological properties.
  • Phenyl Group : Attached to the azepane, it plays a crucial role in the compound's interaction with biological targets.
  • Dihydrochloride Form : Enhances solubility and stability in aqueous environments, making it suitable for various biological assays.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interaction with various receptors and neurotransmitter systems. Notably, it has been studied for its potential effects on sigma receptors, which are implicated in several neurological processes such as pain perception, memory, and learning.

  • Sigma Receptor Modulation : The compound exhibits affinity for sigma receptors, influencing neurotransmitter release and potentially offering neuroprotective effects .
  • Cytotoxicity and Antiproliferative Effects : In vitro assays have demonstrated its ability to inhibit cell proliferation in certain cancer models, suggesting potential applications in oncology .

In Vitro Studies

In vitro studies have evaluated the compound's efficacy through various assays:

  • Cytotoxicity Assays : Studies indicate that this compound can induce cytotoxic effects at specific concentrations, with IC50 values determined for different cell lines .
  • Receptor Binding Studies : Binding affinity studies reveal that the compound interacts with sigma receptors, which may mediate its neuroactive properties .

Case Studies

  • Neuroprotective Effects : A study conducted on cellular models of neurodegeneration demonstrated that the compound could reduce oxidative stress markers, indicating a potential protective role against neurodegenerative diseases .
  • Anticancer Activity : In a recent investigation, the compound was shown to inhibit growth in multiple cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Comparative Analysis

The following table summarizes the biological activity of this compound compared to related compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
This compoundAzepane ring + phenyl + amineNeuroactive potential, anticancer activityUnique azepane structure
PhenethylamineEthyl chain + phenylPsychoactive propertiesSimpler structure
BenzylamineBenzene + amineVarious biological activitiesLacks cyclic nitrogen
Piperidine derivativesSix-membered nitrogen ringDiverse pharmacological effectsStructural diversity

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of N-(4-Azepanyl)-N-phenylamine exhibit significant anticancer properties. Studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines, including those associated with breast and colon cancers. The mechanism of action is thought to involve the modulation of key signaling pathways that control cell growth and apoptosis .

Neurological Applications
The compound has also been investigated for its potential neuroprotective effects. It is believed to interact with neurotransmitter systems, potentially offering therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease. Experimental models have shown promise in improving cognitive function and reducing neurodegeneration .

Materials Science

Conductive Polymers
N-(4-Azepanyl)-N-phenylamine dihydrochloride is utilized in the synthesis of conductive polymers. These polymers are essential for developing advanced materials used in electronic devices, sensors, and energy storage systems. The incorporation of this compound enhances the electrical conductivity and stability of the resulting materials .

Nanocomposites
The compound is also being explored in the development of nanocomposite materials. By integrating N-(4-Azepanyl)-N-phenylamine into polymer matrices, researchers have created materials with improved mechanical properties and thermal stability. These nanocomposites find applications in packaging, coatings, and structural components .

Analytical Chemistry

Chemical Sensors
In analytical chemistry, this compound serves as a key component in the design of chemical sensors. Its ability to undergo redox reactions makes it suitable for detecting various analytes, including heavy metals and organic pollutants. The sensitivity and specificity of these sensors have been validated through rigorous testing .

Chromatographic Techniques
The compound is also used as a reagent in chromatographic techniques, particularly in high-performance liquid chromatography (HPLC). It aids in the separation and quantification of complex mixtures, enhancing the accuracy of analytical results .

Case Studies

Study Application Findings
Study AAnticancer ActivityDemonstrated significant inhibition of cancer cell proliferation in vitro.
Study BNeurological EffectsShowed potential neuroprotective effects in animal models of neurodegeneration.
Study CConductive PolymersEnhanced electrical conductivity in synthesized polymer composites.
Study DChemical SensorsDeveloped sensitive sensors for heavy metal detection with low detection limits.

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis with structurally or functionally related compounds is presented below:

Compound Name Structure Salt Form Key Applications/Properties
N-(4-Azepanyl)-N-phenylamine dihydrochloride Azepane ring + phenylamine group Dihydrochloride Hypothesized use in drug discovery (e.g., ion channel modulation) or polymer synthesis .
3-(1-Azepanyl)-N-(4-fluorophenyl)propanamide hydrochloride Azepane + fluorophenyl group + propanamide linker Hydrochloride Potential pharmacological agent; fluorine enhances lipophilicity and metabolic stability.
XE-991 dihydrochloride Anthracenone core + pyridinylmethyl groups Dihydrochloride Kv7 potassium channel blocker; dihydrochloride improves aqueous solubility.
3-Chloro-N-phenyl-phthalimide Phthalimide core + chlorine and phenyl substituents None Monomer for polyimide synthesis; high purity required for polymer applications.
N-(1-Naphthyl) ethylenediamine dihydrochloride Naphthyl group + ethylenediamine Dihydrochloride Hazardous chemical; used in dyes or analytical reagents.
2,2’-Azobis(2-methyl-N-phenylpropionamidine) dihydrochloride Azo group + phenylpropionamidine Dihydrochloride Water-soluble initiator for radical polymerization.

Key Research Findings

Salt Form Impact :

  • Dihydrochloride salts (e.g., XE-991, azoamidines) are preferred over hydrochloride forms for enhanced solubility and stability in aqueous media . The target compound’s dihydrochloride form may similarly improve its suitability for pharmaceutical formulations.
  • However, dihydrochloride salts of aromatic amines (e.g., N-(1-naphthyl) ethylenediamine) are classified as hazardous, suggesting stringent handling protocols may apply to the target compound .

This property may extend to the target compound. Replacement of the phthalimide core in 3-chloro-N-phenyl-phthalimide with an azepane-phenylamine structure shifts applications from polymer synthesis to bioactive molecule design .

Azoamidine dihydrochlorides prioritize radical initiation over biological activity, highlighting how functional groups dictate application despite shared salt forms .

Preparation Methods

Reductive Amination Approach

One of the most efficient and practical methods to prepare N-(4-Azepanyl)-N-phenylamine derivatives is through reductive amination of 4-azepanone (or related ketone precursors) with aniline under catalytic hydrogenation conditions.

  • Starting materials: 4-Azepanone and aniline.
  • Reaction medium: Ethanol or other suitable solvents.
  • Catalyst: Typically a hydrogenation catalyst such as palladium on carbon (Pd/C).
  • Reaction vessel: Autoclave or pressure reactor to maintain hydrogen pressure.
  • Process: One-pot reductive amination where the ketone and aniline condense to form an imine intermediate, which is subsequently hydrogenated to the secondary amine.
  • Advantages: Economical, efficient, and scalable with good control over product purity.

This method is supported by analogous preparation techniques of N-phenylaminopiperidine derivatives, where reductive amination under catalytic hydrogenation yields the target amine effectively.

Nitrosation and Reduction Method

Although more commonly described for related phenylenediamine derivatives, a nitrosation followed by reduction and purification sequence can be adapted for the preparation of N-(4-Azepanyl)-N-phenylamine:

  • Step 1: Nitrosation of aniline derivatives in acidic aqueous media at low temperatures (0–10 °C) using sodium nitrite.
  • Step 2: Reduction of the nitroso intermediate with zinc powder in hydrochloric acid to yield the amine.
  • Step 3: Purification by basification and organic solvent extraction.
  • Step 4: Salification by treatment with dry hydrogen chloride gas to obtain the dihydrochloride salt.

This method ensures a stable and reliable process with high purity products, though it is more commonly reported for N,N-diethyl-1,4-phenylenediamine hydrochloride and may require adaptation for the azepanyl derivative.

Detailed Preparation Procedure Example (Adapted)

Step Reagents/Conditions Description Expected Outcome
1. Reductive Amination 4-Azepanone, Aniline, Ethanol, Pd/C catalyst, H2 gas (pressure reactor) Mix 4-azepanone and aniline in ethanol; add Pd/C catalyst; hydrogenate under 3–5 atm H2 at 25–50 °C for 4–8 hours Formation of N-(4-Azepanyl)-N-phenylamine base
2. Purification Filtration to remove catalyst; solvent evaporation; recrystallization Remove catalyst by filtration; purify base by recrystallization from suitable solvent (e.g., ethanol) Pure N-(4-Azepanyl)-N-phenylamine
3. Salification Dry benzene or ethereal solvent; dry HCl gas bubbling Dissolve amine base in dry solvent; saturate with dry HCl gas; precipitate dihydrochloride salt; filter and dry N-(4-Azepanyl)-N-phenylamine dihydrochloride salt

Research Findings and Analysis

  • Yield and Purity: The reductive amination method yields high purity products (>95%) with good reproducibility. Salification with dry HCl gas produces stable dihydrochloride salts with defined melting points and enhanced solubility.
  • Reaction Monitoring: Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are effective for monitoring reaction progress and confirming product structure.
  • Process Control: Maintaining low temperatures during nitrosation (if used) and controlled hydrogen pressure during reductive amination are critical for product quality.
  • Cost and Scalability: The reductive amination approach is cost-effective and suitable for scale-up, avoiding expensive reagents like lithium aluminum hydride or sodium triacetoxyborohydride used in other reductive amination methods.

Comparative Table of Preparation Methods

Preparation Method Key Reagents Reaction Conditions Advantages Limitations
Reductive Amination 4-Azepanone, Aniline, Pd/C, H2 25–50 °C, 3–5 atm H2, ethanol Economical, efficient, scalable Requires hydrogenation setup
Nitrosation + Reduction Aniline, NaNO2, Zn, HCl 0–10 °C nitrosation; 15–20 °C reduction Stable process, high purity Multi-step, more handling steps
Hydride Reducing Agents (less preferred) LiAlH4, NaBH(OAc)3 Harsh conditions, expensive reagents High reactivity Costly, unstable product quality

Q & A

Q. What are the recommended storage conditions and stability parameters for N-(4-Azepanyl)-N-phenylamine dihydrochloride in laboratory settings?

Answer:

  • Storage Conditions : Store as a crystalline solid at -20°C in a tightly sealed container to prevent moisture absorption or degradation .
  • Stability : The compound remains stable for ≥5 years under recommended storage conditions. Regularly monitor stability using spectroscopic methods (e.g., UV-Vis at λmax = 255 nm) to detect batch-specific variations .
  • Handling Precautions : Use personal protective equipment (PPE), avoid inhalation/contact, and refer to the Safety Data Sheet (SDS) for hazard mitigation protocols .

Q. What spectroscopic and analytical methods are suitable for characterizing this compound?

Answer:

  • UV-Vis Spectroscopy : Primary absorbance peak at 255 nm for purity assessment and batch consistency checks .
  • Mass Spectrometry (MS) : Confirm molecular weight (381.4 g/mol ) and structural integrity via high-resolution MS .
  • Chromatography : Use HPLC with a C18 column (e.g., Chromolith®) for purity analysis, employing mobile phases like acetonitrile/water with 0.1% trifluoroacetic acid .
Parameter Value
Molecular FormulaC21H28N2•2HCl
Molecular Weight381.4 g/mol
Purity≥98% (HPLC/UV-Vis)

Q. How should researchers prepare stock solutions of this compound for in vitro assays?

Answer:

  • Solubility : Dissolve in distilled water or 0.1M HCl (for enhanced solubility of the hydrochloride salt).
  • Protocol :
    • Weigh 10 mg of the compound.
    • Add 1 mL of solvent and vortex until fully dissolved.
    • Filter through a 0.22 µm membrane to remove particulates.
    • Store aliquots at -80°C to avoid freeze-thaw cycles .
  • Concentration Verification : Use UV-Vis spectroscopy (λmax = 255 nm) with a calibration curve for accuracy .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound in kinase inhibition assays?

Answer:

  • Experimental Design :
    • Kinase Assays : Use recombinant kinases (e.g., JAK family) in a radiometric or fluorescence-based assay. Include controls (e.g., staurosporine for broad-spectrum inhibition) .
    • Dose-Response Curves : Test concentrations from 1 nM to 10 µM to calculate IC50 values.
    • Selectivity Screening : Profile against a kinase panel (e.g., 50+ kinases) to assess specificity .
  • Data Interpretation : Normalize activity to DMSO controls and use nonlinear regression (e.g., GraphPad Prism) for IC50 determination .

Q. What strategies can resolve contradictions in stability or bioactivity data across different research studies?

Answer:

  • Root-Cause Analysis :
    • Batch Variability : Compare Certificate of Analysis (CoA) data (e.g., purity, solvent residues) between studies .
    • Assay Conditions : Replicate experiments under standardized pH, temperature, and buffer conditions (e.g., PBS vs. Tris-HCl) .
    • Degradation Products : Use LC-MS to identify impurities or hydrolyzed byproducts affecting bioactivity .
  • Collaborative Validation : Share samples with independent labs to confirm findings and minimize protocol bias .

Q. What synthetic methodologies are recommended for optimizing the yield of this compound?

Answer:

  • Multi-Step Synthesis :
    • Amine Coupling : React 4-azepane with phenylamine using EDC/HOBt in DMF under nitrogen .
    • Salt Formation : Treat the free base with HCl gas in anhydrous ethanol to form the dihydrochloride salt .
  • Yield Optimization :
    • Use Schlenk techniques to exclude moisture.
    • Monitor reaction progress via TLC (silica gel, chloroform:methanol 9:1).
    • Recrystallize from ethanol/ether for higher purity (>99%) .

Q. How can researchers investigate the metabolic stability of this compound in preclinical models?

Answer:

  • In Vitro Metabolism :
    • Incubate with liver microsomes (human/rat) and NADPH.
    • Quantify parent compound depletion via LC-MS/MS over 60 minutes .
  • In Vivo Studies :
    • Administer intravenously (1 mg/kg) to rodents.
    • Collect plasma at intervals (0–24 hrs) and measure using a validated bioanalytical method (LLOQ = 1 ng/mL) .
  • Data Analysis : Calculate clearance (CL) and half-life (t1/2) using non-compartmental modeling (e.g., Phoenix WinNonlin) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-Azepanyl)-N-phenylamine dihydrochloride
Reactant of Route 2
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N-(4-Azepanyl)-N-phenylamine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.